molecular formula C6H11BrN4O B13333444 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13333444
M. Wt: 235.08 g/mol
InChI Key: LDJZRFZDFCKEHO-UHFFFAOYSA-N
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Description

5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a propan-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and other substituted triazoles.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

Scientific Research Applications

5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The propan-2-yloxy methyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-2-methyl-2-pentene
  • 5-Bromo-2-[(propan-2-yloxy)methyl]-1,3-oxazole

Uniqueness

Compared to similar compounds, 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11BrN4O

Molecular Weight

235.08 g/mol

IUPAC Name

5-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H11BrN4O/c1-4(2)12-3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)

InChI Key

LDJZRFZDFCKEHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C(=NC(=N1)N)Br

Origin of Product

United States

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